REACTION_CXSMILES
|
[CH:1](O)=[O:2].[C:4]([O:7][C:8](=[O:10])C)(=[O:6])C.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2[CH:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][CH:23]=[C:24]([NH2:30])[CH:25]=3)[N:20]=2)[CH:16]=[CH:17][CH:18]=1.CCOCC>C1COCC1>[CH:4]([O:7][CH:8]=[O:10])=[O:6].[NH2:29][C:27]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([NH:30][CH:1]=[O:2])[CH:25]=2)[N:20]=[C:19]([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([O:12][CH3:11])[CH:14]=2)[CH:28]=1
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
2-(3-methoxyphenyl)-4,6-quinolinediamine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(=C1)N)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, magnetic stirrer and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction was cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
At the end of this time the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
The solids which formed
|
Type
|
FILTRATION
|
Details
|
were then collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
DISSOLUTION
|
Details
|
The solids were then dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
5% NaOH solution, the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC2=CC=C(C=C12)NC=O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 830 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |